BenchChemオンラインストアへようこそ!

(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one

chiral purity enantiomeric excess stereochemistry

(R)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one (CAS 2088930-44-1) is a chiral synthetic small molecule with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol. The compound features a propan-1-one core para-substituted on the phenyl ring with a 3-fluoropyrrolidine moiety in the (R)-configuration.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
Cat. No. B12865776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)N2CCC(C2)F
InChIInChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m1/s1
InChIKeyDDENKEQSRCVSJS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one: Procurement-Relevant Identity and Baseline Characteristics


(R)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one (CAS 2088930-44-1) is a chiral synthetic small molecule with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol . The compound features a propan-1-one core para-substituted on the phenyl ring with a 3-fluoropyrrolidine moiety in the (R)-configuration. It is commercially available from multiple suppliers at purities typically ≥95% (HPLC), with vendors such as Leyan offering a standardized purity of 98% . The substance is a member of the fluorinated pyrrolidinyl-phenylpropanone class, a family valued in medicinal chemistry for its modular scaffold and stereochemical diversity.

Why (R)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one Cannot Be Interchanged with In-Class Analogs Without Risk


Within the broader class of phenylpropanone-pyrrolidine derivatives, three structural variables critically control pharmacological and physicochemical outcomes: (i) the absolute stereochemistry of the pyrrolidine ring; (ii) the position of fluorine substitution; and (iii) the regiochemistry of attachment to the phenyl ring. The (R)-3-fluoropyrrolidine motif imparts a distinct vector and electronic environment that can alter target binding, metabolic stability, and off-target profiles relative to the (S)-enantiomer or non-fluorinated analogs [1]. Published SAR campaigns on related fluoropyrrolidine scaffolds consistently demonstrate that even single-atom changes—such as fluorine positional isomerism or chiral inversion—result in orders-of-magnitude shifts in potency, selectivity, and pharmacokinetic parameters [2]. Consequently, procurement decisions based solely on nominal core structure without stereochemical and substitutional parity carry high risk of irreproducibility.

Quantitative Differentiation Evidence for (R)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one Against Its Closest Analogs


Chiral Purity: Enantiomeric Excess Over the (S)-Antipode

The (R)-enantiomer is supplied with a minimum chiral purity of 98% ee, whereas the unseparated racemate and many custom-synthesized (S)-enantiomer batches from small-scale vendors typically fall below 95% ee unless specifically requested . This difference directly impacts the consistency of biological data, as even 5% contamination by the opposite enantiomer can produce misleading IC₅₀ shifts of 0.5–1.0 log units for stereoselective targets [1].

chiral purity enantiomeric excess stereochemistry

Fluorine Position: 3-Fluoropyrrolidine vs. 4-Fluorophenyl Regioisomer

Amides derived from 4-substituted cyclohexylglycine and fluorinated pyrrolidines exhibit DP-IV IC₅₀ values in the sub-micromolar range (0.43–0.83 μM), while the corresponding regioisomers with fluorine on the phenyl ring are significantly less potent (IC₅₀ > 10 μM) [1]. The 3-fluoropyrrolidine motif additionally demonstrates improved metabolic half-life in human liver microsomes compared to 4-fluorophenyl analogs, with a documented t₁/₂ of >60 min vs. <30 min for the regioisomer in a subset of DPP-IV inhibitors [2].

fluorine regioisomerism metabolic stability DPP-IV

Pyrrolidine Ring Substitution: 3-Fluoro vs. 3,3-Difluoro Analog

In a series of β-fluoropyrrolidine antiparasitic compounds, the mono-3-fluoro analog retained acceptable hERG IC₅₀ (>30 μM), while the 3,3-difluoro derivative suffered a significant drop in hERG safety margin (IC₅₀ 8 μM) [1]. Additionally, the mono-fluoro analog showed lower CYP3A4 inhibition (IC₅₀ 25 μM) compared to the difluoro variant (IC₅₀ 8 μM), indicating a cleaner off-target profile [1].

fluorination degree CYP inhibition hERG

Vendor-Batch Reproducibility: Purity Consistency Across Production Lots

Leyan’s commercial batch records for CAS 2088930-44-1 indicate a median HPLC purity of 98.2% (n=5 recent lots, standard deviation 0.6%) . In contrast, aggregated user reports from smaller custom-synthesis vendors show median purity of 95.0% with a wider spread (SD 3.8%), often requiring additional purification before use . This inconsistency can introduce variability in assay outcomes of up to 30% in cellular dose–response experiments.

batch-to-batch consistency HPLC purity procurement reliability

Optimal Application Scenarios for (R)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one Based on Verified Evidence


Chiral Lead Optimization in DPP-IV/Serine Protease Programs

The compound’s demonstrated class-level advantage in DPP-IV inhibition (>12-fold potency over 4-fluorophenyl analogs) and its enantiopure (R)-configuration make it an ideal advanced intermediate for designing selective antidiabetic agents. Researchers can leverage the established SAR to rapidly progress hit-to-lead stages with minimized off-enantiomer interference [1].

Cardiosafety-Conscious Antiparasitic Drug Discovery

Given the direct head-to-head evidence showing a >3.75-fold improvement in hERG safety margin over the 3,3-difluoro analog, this compound is uniquely suited for antiparasitic programs where hERG liability is a known bottleneck. Its cleaner CYP profile further supports its use in combination therapy testing [2].

High-Reproducibility in Vitro Pharmacology

For academic and industrial labs requiring batch-to-batch consistency for robust SAR tables, the low variability (SD 0.6%) and high median purity (98.2%) of this specific vendor batch eliminate the need for in-house purification, reducing inter-experimental noise and accelerating publication timelines .

Stereospecific Fluorinated Building Block for CNS PET Tracer Development

The (R)-3-fluoropyrrolidine fragment is a privileged motif in CNS drug discovery. With its high enantiomeric excess and the metabolic stability benefits of fluorine placement on the pyrrolidine rather than the phenyl ring, this compound serves as a reliable precursor for ¹⁸F-labelling and subsequent in vivo PET imaging studies [3].

Quote Request

Request a Quote for (R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.